molecular formula C15H13BrN2O2 B3284907 4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol CAS No. 793688-23-0

4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol

Cat. No.: B3284907
CAS No.: 793688-23-0
M. Wt: 333.18 g/mol
InChI Key: PHTZVIGMGMUNLH-LCDCKDETSA-N
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Description

4-Bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol is a Schiff base ligand characterized by a bromophenol core and an imine-linked aryl group substituted with a hydroxy-C-methylcarbonimidoyl moiety. Schiff bases like this are typically synthesized via condensation of aldehydes with amines and serve as versatile ligands for metal complexes due to their chelating properties .

Properties

IUPAC Name

4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(18-20)11-2-5-14(6-3-11)17-9-12-8-13(16)4-7-15(12)19/h2-9,19-20H,1H3/b17-9?,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTZVIGMGMUNLH-LCDCKDETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855673
Record name (6Z)-4-Bromo-6-({4-[(1E)-N-hydroxyethanimidoyl]anilino}methylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793688-23-0
Record name (6Z)-4-Bromo-6-({4-[(1E)-N-hydroxyethanimidoyl]anilino}methylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]aniline under reflux conditions. The reaction is carried out in an ethanol solution, and the product is obtained through slow evaporation of the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of 4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogen and Nitro Substituents

Key Compounds :

  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol (): Features a fluorine and nitro group on the aryl ring, enhancing electron-withdrawing effects. The C=N bond length is 1.29–1.41 Å, typical for Schiff bases .
  • 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): Substituted with bromo and chloro groups, leading to a monoclinic crystal system (space group P2₁/c) with an R factor of 0.032 .

Crystallographic Comparison :

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) R Factor
4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol P2₁/c 7.621 12.341 14.892 90.32 1403.1 0.045
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol P2₁/c 9.512 10.234 11.876 98.74 1145.6 0.032

Key Observations :

  • Nitro and halogen substituents reduce electron density on the imine nitrogen, affecting metal-binding affinity .
  • Larger substituents (e.g., nitro groups) increase steric hindrance, altering crystal packing and hydrogen-bonding patterns .

Analogues with Hydroxy and Alkyl Substituents

Key Compounds :

  • 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) (): Contains a hydroxyethyl group, enabling additional hydrogen bonding. Used in Mn(II), Fe(III), and Cr(III) complexes with antitumor activity .
  • 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate (): Methoxy groups enhance solubility, while intramolecular O–H⋯O hydrogen bonds stabilize the structure .

Thiol- and Sulfur-Containing Analogues

Key Compounds :

  • 4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)iminomethyl]phenol (): Contains disulfide linkages, forming a monoclinic lattice (P2₁/c) with a = 13.9124 Å and Z = 2 .
  • 4-Bromo-2-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol (): Thiol groups enhance metal-binding versatility, particularly for Cu(II) and Zn(II) .

Structural Insights :

  • Sulfur atoms participate in S⋯π interactions, stabilizing supramolecular architectures .
  • Disulfide bonds increase molecular rigidity, as seen in the torsional angle C–S–S–C = 85.3° .

Spectroscopic Trends :

  • FT-IR spectra show ν(C=N) stretches at 1600–1620 cm⁻¹, confirming imine formation .
  • UV-Vis spectra of metal complexes exhibit ligand-to-metal charge transfer (LMCT) bands at 350–450 nm .

Biological Activity

4-Bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol is a synthetic organic compound notable for its complex structure, which includes bromine, hydroxyl, and imine functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula of this compound is C15H13BrN2O2C_{15}H_{13}BrN_2O_2, and it features a bromine atom and an imine group that contribute to its reactivity and binding capabilities with biological targets. The compound's structure allows for intramolecular hydrogen bonding, enhancing its stability and potential efficacy in biological systems.

Synthesis

The synthesis typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]aniline under reflux conditions in ethanol. This method yields a high purity product, crucial for subsequent biological evaluations.

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-cancer activity. For instance, studies have shown that related phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-Inflammatory Effects

In addition to anti-cancer properties, the compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in diseases characterized by chronic inflammation, such as arthritis .

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound's ability to form hydrogen bonds allows it to interact effectively with proteins and nucleic acids, potentially altering their functions and leading to therapeutic effects.

Study on Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer potential of related phenolic compounds. The results demonstrated that these compounds could inhibit tumor growth in vivo, suggesting that this compound may share similar properties .

Inflammation Model Study

In a model of acute inflammation, a derivative of this compound was shown to significantly reduce edema formation in animal models. The study concluded that this class of compounds could be developed further as therapeutic agents for inflammatory diseases .

Comparative Analysis

Compound NameStructureBiological ActivityReferences
4-Bromo-2-[[4-(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenolStructureAnti-cancer, Anti-inflammatory
4-Bromo-2-(phenylimino)methylphenolSimilar structureModerate anti-cancer activity
4-Bromo-2-hydroxybenzaldehydeBasic structureLimited biological activity

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionsImpact on Yield
SolventEthanol (>95%)Maximizes imine formation
Temperature70°CReduces side products
Catalyst0.1 M acetic acidAccelerates reaction 2x
PurificationRecrystallization (EtOH/H2_2O)Purity >98% (HPLC)

Q. Table 2. Spectroscopic Signatures

TechniqueKey PeaksAssignment
1H^1H NMR (DMSO)δ 8.3 (s, 1H, CH=N)Imine proton
FTIR1635 cm1^{-1}C=N stretch
UV-Visλmax_{\text{max}} 320 nmπ→π* transition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol

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